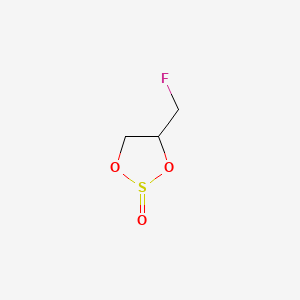
4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is a chemical compound with the molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . This compound is known for its unique structure, which includes a dioxathiolane ring with a fluoromethyl group and an oxide functionality. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl precursor with a dioxathiolane derivative in the presence of an oxidizing agent . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide functionality to other groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxathiolane ring and fluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect molecular pathways and processes, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the fluoromethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound has an additional oxide functionality, making it more oxidized compared to 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide.
Uniqueness
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
922499-18-1 |
|---|---|
Formule moléculaire |
C3H5FO3S |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-(fluoromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5FO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clé InChI |
SJIDOEUWSBWFOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OS(=O)O1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)
![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
![5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14194034.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
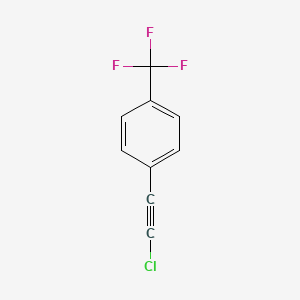
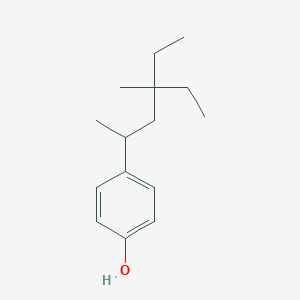
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
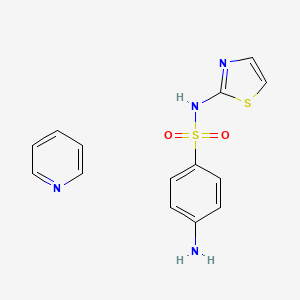
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
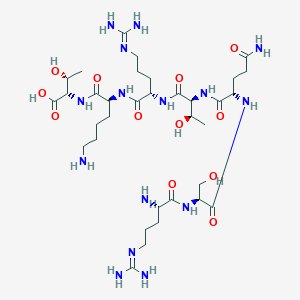
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
